molecular formula C25H31N3O5S B2898150 2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898425-41-7

2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2898150
CAS RN: 898425-41-7
M. Wt: 485.6
InChI Key: LCJTZCUHFNWKAO-UHFFFAOYSA-N
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Description

2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C25H31N3O5S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on the synthesis and evaluation of compounds related to 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives similar to 2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, for their potential in medical and pharmacological applications. For instance, derivatives have been synthesized for antihypertensive screening, showing promise as alpha-adrenergic blockers with varying selectivity towards alpha 1- and alpha 2-adrenoceptors, and exhibiting potential for managing blood pressure without significant risk of orthostatic hypotension (Caroon et al., 1981). Additionally, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have shown antiinflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Mazzone et al., 1987).

Molecular Dynamics and Drug Design

The structural complexity of these compounds allows for diverse biological activities, making them suitable candidates for drug design. For instance, novel diphenyl ethers, closely related structurally to the specified acetamide, have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines, demonstrating the role of such compounds in the development of new anticancer agents (Khade et al., 2019). Furthermore, derivatives have been studied for their inhibitory effect on neural Ca-uptake and protective action against brain edema and memory and learning deficits, suggesting a potential role in treating neurodegenerative disorders (Tóth et al., 1997).

Antimicrobial and Anti-inflammatory Activities

Additionally, research has identified the antimicrobial potential of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one, compounds structurally similar to 2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide. These studies highlight the importance of such derivatives in developing new antimicrobial agents with potential applications in treating various bacterial and fungal infections (Al-Ahmadi & El-zohry, 1995).

properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S/c1-20-9-11-22(12-10-20)34(31,32)28-18-19-33-25(28)13-16-27(17-14-25)24(30)23(29)26-15-5-8-21-6-3-2-4-7-21/h2-4,6-7,9-12H,5,8,13-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJTZCUHFNWKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

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